molecular formula C31H29N3O8S B8065828 L-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-

L-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-

Cat. No.: B8065828
M. Wt: 603.6 g/mol
InChI Key: PPYIKJAIWPGNMU-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a specialized derivative of L-asparagine featuring two key protective/functional groups:

  • N2-[(9H-Fluoren-9-ylmethoxy)carbonyl] (Fmoc): A widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild basic conditions .

Properties

IUPAC Name

(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(5-sulfonaphthalen-1-yl)amino]ethyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O8S/c32-29(35)17-27(30(36)37)34(16-15-33-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,33H,15-18H2,(H2,32,35)(H,36,37)(H,39,40,41)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYIKJAIWPGNMU-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(CC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)[C@@H](CC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- is a derivative of the amino acid asparagine, modified with a fluorenylmethoxycarbonyl (Fmoc) group and a sulfonated naphthyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of L-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- is C19H18N2O5C_{19}H_{18}N_{2}O_{5} with a molecular weight of 354.36 g/mol. The compound is typically encountered as a white to almost white powder or crystal at room temperature, with a recommended storage temperature below 15°C to maintain stability .

L-Asparagine plays several critical roles in biological systems:

  • Protein Synthesis : As an amino acid, it is essential for the synthesis of proteins and enzymes, contributing to muscle tissue formation and overall metabolic processes .
  • Neurotransmitter Regulation : It is involved in the metabolism of ammonia in the body through asparagine synthetase, which facilitates the amidation reaction between aspartic acid and ammonia. This process is crucial for maintaining nitrogen balance and neurotransmitter synthesis .
  • Transport Mechanisms : L-Asparagine interacts with sodium-coupled neutral amino acid transporters, which are vital for cellular uptake of amino acids. This transport process is electrogenic and pH-dependent, influenced by the Na+^+ electrochemical gradient .

Therapeutic Applications

The biological activity of L-Asparagine derivatives has been explored in various therapeutic contexts:

  • Cancer Treatment : Research indicates that asparagine depletion can inhibit tumor growth in certain cancers by disrupting protein synthesis essential for cancer cell survival. For instance, asparaginase enzymes are used in leukemia treatments to lower serum asparagine levels .
  • Neuroprotective Effects : Studies have shown that L-asparagine may have neuroprotective properties, potentially aiding in conditions like neurodegenerative diseases by supporting neuronal health and function through its role in neurotransmitter synthesis .

Case Studies

  • Asparaginase in Leukemia : A clinical study demonstrated that patients with acute lymphoblastic leukemia (ALL) treated with asparaginase showed significantly improved outcomes due to the depletion of asparagine necessary for leukemia cell proliferation .
  • Neurotransmitter Synthesis : In experimental models, L-asparagine supplementation has been linked to enhanced GABA synthesis in astrocytes, suggesting its role in modulating synaptic plasticity and cognitive functions .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Protein SynthesisEssential amino acid for protein formation
Neurotransmitter RegulationSupports GABA synthesis
Cancer TreatmentUsed in asparaginase therapy for leukemia
Cellular TransportInvolved in sodium-coupled transport mechanisms

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis:
Fmoc-Asn(5-SO3H)-OH is extensively used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides. This method has been pivotal in developing peptide-based therapeutics, including those targeting specific receptors or pathways involved in diseases such as cancer and diabetes .

Drug Development:
The sulfonated naphthalene moiety enhances the solubility and bioavailability of peptides, making Fmoc-Asn(5-SO3H)-OH a candidate for drug development. Its derivatives have shown promise in creating antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and improving therapeutic efficacy .

Biochemical Research

Enzyme Inhibition Studies:
Research has demonstrated that derivatives of L-Asparagine can act as inhibitors for various enzymes. For instance, studies have explored its role in inhibiting proteases and other metabolic enzymes, which can be crucial for understanding disease mechanisms and developing therapeutic strategies .

Cell Signaling Pathways:
Fmoc-Asn(5-SO3H)-OH has been investigated for its effects on cell signaling pathways, particularly those involving G-protein-coupled receptors (GPCRs). The compound's ability to modulate these pathways can provide insights into cellular responses to external stimuli and potential therapeutic targets for inflammatory diseases .

Material Science

Polymeric Materials:
The incorporation of Fmoc-Asn(5-SO3H)-OH into polymeric materials has been explored for creating bioactive surfaces. These materials can be utilized in biomedical applications such as tissue engineering and regenerative medicine, where biocompatibility and bioactivity are essential .

Nanotechnology:
In nanomedicine, this compound can be functionalized onto nanoparticles to enhance their interaction with biological systems. This application is particularly relevant in targeted drug delivery systems where specificity and reduced side effects are desired .

Case Studies

StudyApplicationFindings
1Antibody-Drug Conjugates Demonstrated enhanced efficacy in targeting cancer cells with reduced off-target effects using sulfonated derivatives of L-Asparagine .
2Enzyme Inhibition Identified as a potent inhibitor of specific proteases involved in cancer progression, providing a potential therapeutic avenue .
3Biomaterials Developed novel polymeric scaffolds incorporating Fmoc-Asn(5-SO3H)-OH that promote cell adhesion and proliferation in tissue engineering applications .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number
Target Compound: L-Asparagine, N2-Fmoc-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- Not explicitly stated ~600 (estimated) Fmoc, sulfonaphthylaminoethyl N/A
N2-Fmoc-N-(triphenylmethyl)-L-asparagine C38H32N2O5 596.67 Fmoc, trityl (triphenylmethyl) 132388-59-1
N2-Fmoc-L-asparagine C19H18N2O5 354.36 Fmoc, unprotected side chain 71989-16-7
N2-Fmoc-L-glutamine C20H20N2O5 368.38 Fmoc, glutamine side chain (CONH2) 14379-54-5

Key Differences :

  • Trityl vs. Sulfonaphthylaminoethyl: The trityl group in CAS 132388-59-1 is highly lipophilic and acid-labile, whereas the sulfonaphthylaminoethyl group introduces a sulfonic acid moiety (enhancing hydrophilicity) and a naphthalene ring (enabling UV detection or fluorescence) .
  • Side Chain Variations : Compared to N2-Fmoc-L-glutamine (CAS 14379-54-5), the target compound replaces the glutamine carboxamide with a sulfonated aromatic group, altering solubility and reactivity .

Physicochemical Properties

Table 2: Solubility and Stability

Compound Solubility Stability LogP (Predicted)
Target Compound High (aqueous) Stable in basic conditions ~1.5 (estimated)
N2-Fmoc-N-trityl-L-asparagine Low (organic solvents) Acid-sensitive 6.2 (calculated)
N2-Fmoc-L-asparagine Moderate Base-sensitive 1.48

Analysis :

  • The sulfonic acid group in the target compound significantly improves water solubility compared to the trityl-protected analog, making it suitable for aqueous-phase reactions .
  • The trityl group’s lipophilicity (LogP ~6.2) necessitates organic solvents for handling, whereas the target compound’s lower LogP (~1.5) aligns with hydrophilic applications .

Table 4: Hazard Profiles

Compound LD50 (Oral) Mutagenicity Key Hazards
Target Compound Not tested Not tested Potential irritant (sulfonic acid)
N2-Fmoc-N-trityl-L-asparagine >2000 mg/kg Negative Dust inhalation, eye irritation

Precautions :

  • The sulfonic acid group in the target compound may require pH-adjusted handling to avoid corrosion .
  • Trityl-protected analogs demand storage in inert atmospheres to prevent moisture-induced decomposition .

Q & A

Q. What are the recommended methods for synthesizing Fmoc-protected L-asparagine derivatives like N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-asparagine?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing Fmoc-protected asparagine derivatives. The Fmoc group serves as a temporary protecting group for the α-amino group, enabling stepwise coupling. Key steps include:

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., HBTU or DCC) to activate the carboxylic acid of the Fmoc-amino acid for amide bond formation .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF, ensuring minimal side reactions .
  • Side-Chain Protection : The sulfonaphthylaminoethyl group may require acid-labile protection (e.g., tert-butyl) to prevent undesired reactions during synthesis .
  • Cleavage and Purification : Use TFA-based cleavage cocktails to release the peptide from the resin, followed by HPLC purification .

Q. What spectroscopic and analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and purity. For example, HRMS (ESI) of similar Fmoc derivatives showed [M+H]+ with deviations <1 ppm .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and confirm functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., Fmoc C=O at ~1700 cm⁻¹) and sulfonic acid groups (~1200–1300 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm for Fmoc groups) ensures purity .

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

  • Toxicity : Acute oral toxicity (LD50 >2000 mg/kg) suggests moderate risk, but inhalation and skin contact require PPE (gloves, lab coat, fume hood) .
  • Storage : Keep in airtight containers at -20°C, protected from light and moisture to prevent decomposition .
  • Disposal : Follow hazardous waste protocols for sulfonated aromatic compounds. Incineration with scrubbing is recommended .

Advanced Research Questions

Q. How can researchers optimize the solid-phase synthesis yield of this compound?

Methodological Answer: Optimization involves:

  • Coupling Efficiency : Use double coupling with excess Fmoc-amino acid (3 eq) and HOBt/DIPEA to suppress racemization .
  • Temperature Control : Conduct reactions at 4°C to minimize side reactions in heat-sensitive steps .
  • Resin Swelling : Pre-swell the resin in DCM for 30 minutes to improve reagent accessibility .
VariableOptimal ConditionImpact on Yield
Coupling ReagentHBTU/HOBt+25% vs. DCC
Reaction Temperature4°C+15% vs. RT
Deprotection Time2 × 5 min in piperidineMinimizes cleavage

Q. Reference :

Q. How does L-asparagine supplementation in microbial cultures influence enzyme production, and how can this be applied to studies involving its derivatives?

Methodological Answer: L-Asparagine is critical for microbial L-asparaginase (L-ASNase) production, as it induces enzyme expression via nitrogen metabolism pathways. For example:

  • Induction : Fusarium oxysporum showed maximal L-ASNase activity (280.4 U/gds) at 0.6% L-asparagine, with inhibition at higher concentrations due to nitrogen catabolite repression .
  • Application : Derivatives like the sulfonaphthylaminoethyl group could be used to study enzyme-substrate interactions via fluorescence quenching assays .

Q. Experimental Design :

  • Use Response Surface Methodology (RSM) to optimize medium components (e.g., L-asparagine, glucose, phosphate) .
  • Monitor ammonia liberation via Nesslerization or gas-sensing electrodes for real-time activity measurement .

Q. Reference :

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Replicate Conditions : Ensure identical strain, medium (e.g., MM9 with 0.6% L-asparagine), and temperature (15°C for PCH199).
  • Control Variables : Pre-dialyze crude enzyme extracts to remove interfering metabolites .
  • Statistical Validation : Apply ANOVA to RSM-generated data to identify significant factors (e.g., p <0.05 for buffer concentration in L-ASNase production).

Example : Discrepancies in L-ASNase activity between E. coli (0.34 U/mL) and F. oxysporum (280 U/gds) arise from species-specific induction thresholds.

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.